molecular formula C12H23Cl2N3O2S B7896409 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride

3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride

Cat. No.: B7896409
M. Wt: 344.3 g/mol
InChI Key: GRUWRVQJJWYJBO-UHFFFAOYSA-N
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Description

3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a thiazole ring, a piperazine ring, and a propanoic acid moiety, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with acetone in the presence of a suitable catalyst.

    Piperazine Ring Formation: The piperazine ring is introduced by reacting the thiazole derivative with 1,4-dibromobutane under basic conditions.

    Attachment of the Propanoic Acid Moiety: The final step involves the reaction of the piperazine-thiazole intermediate with 3-bromopropanoic acid, followed by acidification to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride is studied for its potential as a pharmacological agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and piperazine rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)butanoic acid
  • 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)pentanoic acid

Uniqueness

Compared to similar compounds, 3-(4-(5,5-Dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)propanoic acid dihydrochloride is unique due to its specific propanoic acid moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a more potent compound in various applications.

Properties

IUPAC Name

3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O2S.2ClH/c1-12(2)9-13-11(18-12)15-7-5-14(6-8-15)4-3-10(16)17;;/h3-9H2,1-2H3,(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUWRVQJJWYJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN=C(S1)N2CCN(CC2)CCC(=O)O)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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